Technical Documentation Center

4-Bromo-2-methoxy-5-sulfamoylbenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid
  • CAS: 72135-37-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-methoxy-5-sulfamoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its unique substitution p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-methoxy-5-sulfamoylbenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its unique substitution pattern, featuring a carboxylic acid, a sulfonamide, a bromine atom, and a methoxy group, makes it a versatile building block for the development of novel therapeutic agents. This guide provides a comprehensive overview of a reliable synthetic route to this important molecule, starting from readily available precursors. The methodologies described herein are grounded in established chemical principles and are designed to be both reproducible and scalable.

Overall Synthetic Pathway

The synthesis of 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid can be efficiently achieved in a three-step sequence starting from 4-bromo-2-hydroxybenzoic acid. The overall transformation involves the methylation of the phenolic hydroxyl group, followed by chlorosulfonation of the aromatic ring, and finally, amination of the resulting sulfonyl chloride.

Overall Synthesis 4-Bromo-2-hydroxybenzoic_acid 4-Bromo-2-hydroxybenzoic acid Intermediate_1 4-Bromo-2-methoxybenzoic acid 4-Bromo-2-hydroxybenzoic_acid->Intermediate_1 Methylation (CH3I, K2CO3) Intermediate_2 4-Bromo-2-methoxy-5-chlorosulfonylbenzoic acid Intermediate_1->Intermediate_2 Chlorosulfonation (ClSO3H) Final_Product 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid Intermediate_2->Final_Product Amination (NH3)

Caption: Overall synthetic route to 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid.

Part 1: Synthesis of 4-Bromo-2-methoxybenzoic acid

The initial step in the synthesis is the methylation of the phenolic hydroxyl group of 4-bromo-2-hydroxybenzoic acid. This transformation is typically achieved via a Williamson ether synthesis, a robust and high-yielding reaction.

Causality of Experimental Choices:

  • Base: Potassium carbonate (K2CO3) is a mild inorganic base that is sufficient to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. Its use avoids potential side reactions that could occur with stronger bases.

  • Methylating Agent: Iodomethane (CH3I) is a highly reactive and effective methylating agent for this type of transformation.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is ideal as it can dissolve the reactants and facilitate the SN2 reaction mechanism without participating in the reaction itself.

Experimental Protocol: Methylation of 4-Bromo-2-hydroxybenzoic acid
  • To a stirred solution of 4-bromo-2-hydroxybenzoic acid in a suitable polar aprotic solvent (e.g., acetone or DMF), add an excess of anhydrous potassium carbonate (typically 2-3 equivalents).

  • To this suspension, add iodomethane (typically 1.1-1.5 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Bromo-2-methoxybenzoic acid. Further purification can be achieved by recrystallization if necessary.

ReagentMolar Mass ( g/mol )EquivalentsRole
4-Bromo-2-hydroxybenzoic acid217.021.0Starting Material
Potassium Carbonate (K2CO3)138.212.0 - 3.0Base
Iodomethane (CH3I)141.941.1 - 1.5Methylating Agent
Acetone or DMF--Solvent

Part 2: Chlorosulfonation of 4-Bromo-2-methoxybenzoic acid

The second step involves the introduction of a chlorosulfonyl group onto the aromatic ring of 4-Bromo-2-methoxybenzoic acid. This is an electrophilic aromatic substitution reaction where chlorosulfonic acid serves as both the reagent and the solvent.

Causality of Experimental Choices:

  • Reagent: Chlorosulfonic acid (ClSO3H) is a powerful sulfonating and chlorinating agent. An excess is used to drive the reaction to completion.[1] The electrophile in this reaction is believed to be the sulfur trioxide (SO3) generated in situ, or the chlorosulfonium ion (SO2Cl+).[2]

  • Reaction Conditions: The reaction is typically carried out at low temperatures to control the reactivity of chlorosulfonic acid and prevent unwanted side reactions. The methoxy and carboxylic acid groups are activating and directing groups, and the sulfonation is expected to occur at the position ortho to the activating methoxy group and meta to the deactivating carboxylic acid group.

Experimental Protocol: Chlorosulfonation
  • In a flask equipped with a dropping funnel and a gas outlet to neutralize the evolving HCl gas, cool an excess of chlorosulfonic acid (typically 5-10 equivalents) in an ice-salt bath.

  • Slowly add 4-Bromo-2-methoxybenzoic acid portion-wise to the stirred, cold chlorosulfonic acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Monitor the reaction progress by taking small aliquots, quenching them in ice water, and analyzing the precipitate by TLC or NMR.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the product and decompose the excess chlorosulfonic acid.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid.

  • Dry the product, 4-bromo-2-methoxy-5-chlorosulfonylbenzoic acid, under vacuum. This intermediate is often used in the next step without further purification.[3][4]

ReagentMolar Mass ( g/mol )EquivalentsRole
4-Bromo-2-methoxybenzoic acid231.041.0Starting Material
Chlorosulfonic Acid (ClSO3H)116.525.0 - 10.0Reagent/Solvent

Part 3: Amination of 4-bromo-2-methoxy-5-chlorosulfonylbenzoic acid

The final step is the conversion of the sulfonyl chloride to a sulfonamide through reaction with ammonia. This is a nucleophilic substitution reaction at the sulfur atom.

Causality of Experimental Choices:

  • Reagent: Aqueous ammonia (ammonium hydroxide) provides both the nucleophile (NH3) and a basic medium to neutralize the HCl produced during the reaction. An excess is used to ensure complete conversion of the sulfonyl chloride.

  • Reaction Conditions: The reaction is typically carried out at low temperatures to control the exothermicity of the reaction between the sulfonyl chloride and ammonia.

Experimental Protocol: Amination
  • Suspend the crude 4-bromo-2-methoxy-5-chlorosulfonylbenzoic acid in a suitable solvent, such as tetrahydrofuran (THF) or dioxane, and cool the mixture in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia to the stirred suspension.

  • Stir the reaction mixture vigorously at low temperature for a period, then allow it to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

  • Once the reaction is complete, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • The crude 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

ReagentMolar Mass ( g/mol )EquivalentsRole
4-Bromo-2-methoxy-5-chlorosulfonylbenzoic acid329.551.0Starting Material
Aqueous Ammonia (NH4OH)35.04ExcessNucleophile/Base

Data Summary and Characterization

The final product, 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the substituents on the aromatic ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (carboxylic acid, sulfonamide, etc.).

  • Melting Point Analysis: To assess the purity of the final product.

References

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]

  • Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • GlobalSpec. Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. Available at: [Link]

  • PubChemLite. 4-bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid (C8H6BrClO5S). Available at: [Link]

  • PubChem. 4-Bromo-2-methoxybenzoic acid | C8H7BrO3 | CID 13450755. Available at: [Link]

  • Cremlyn, R. J. Chlorosulfonic Acid: A Versatile Reagent. The Royal Society of Chemistry, 2002.
  • PrepChem.com. Synthesis of 4-bromo-2-chloro-5-methoxyaniline. Available at: [Link]

  • Chemistry Stack Exchange. What is the mechanism of chlorosulfonation of benzene?. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 4-Bromo-2-methoxy-5-sulfamoylbenzoic Acid

Introduction: The Strategic Importance of the Sulfamoylbenzoic Acid Scaffold in Kinase Inhibitor Design In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors remains a corn...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Sulfamoylbenzoic Acid Scaffold in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling pathways, are frequently dysregulated in various diseases, making them prime therapeutic targets.[1] The sulfamoylbenzoate scaffold has emerged as a privileged structure in this endeavor, offering a unique combination of synthetic tractability and desirable physicochemical properties for engaging with the ATP-binding sites of various kinases.[2]

This technical guide focuses on the utility of a key building block, 4-bromo-2-methoxy-5-sulfamoylbenzoic acid , in the synthesis of novel kinase inhibitors. The strategic placement of the bromo, methoxy, and sulfamoyl groups on the benzoic acid core provides a versatile platform for generating diverse chemical libraries with fine-tuned pharmacological profiles. The bromine atom serves as a convenient handle for cross-coupling reactions, enabling the introduction of various aryl or heteroaryl moieties to explore the chemical space around the kinase hinge-binding region. The methoxy and sulfamoyl groups can participate in crucial hydrogen bonding interactions within the active site, enhancing both potency and selectivity.[3]

This document will provide a comprehensive overview of the synthetic strategies and detailed experimental protocols for leveraging 4-bromo-2-methoxy-5-sulfamoylbenzoic acid in the development of potent kinase inhibitors, with a particular focus on targeting the Aurora kinase family, key regulators of mitosis that are often overexpressed in cancer.[1][4]

Target Focus: Aurora Kinases and Their Role in Cell Cycle Progression

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play essential roles in orchestrating the complex series of events during mitosis.[2] Their expression and activity are tightly regulated throughout the cell cycle, peaking during mitosis to ensure proper centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[5] Dysregulation and overexpression of Aurora kinases are common hallmarks of many human cancers and are often associated with chromosomal instability and aneuploidy, making them attractive targets for anticancer therapies.[1]

Inhibitors of Aurora kinases can induce apoptosis (programmed cell death) through distinct mechanisms. Inhibition of Aurora A typically leads to defects in mitotic spindle assembly, a transient mitotic arrest, and subsequent apoptosis.[2] On the other hand, inhibition of Aurora B often results in chromosome misalignment, endoreduplication (DNA replication without cell division), and polyploidy, ultimately leading to cell death.[5]

Given their critical role in cell division and their association with oncogenesis, the development of small molecule inhibitors of Aurora kinases is a highly active area of research.[4] The 4-bromo-2-methoxy-5-sulfamoylbenzoic acid scaffold provides an excellent starting point for the design of such inhibitors.

Aurora Kinase Signaling Pathway

Aurora Kinase Signaling Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Chromosome_Alignment Chromosome Alignment Spindle_Assembly->Chromosome_Alignment Aurora_B Aurora B Kinase Chromosome_Alignment->Aurora_B activates Chromosome_Segregation Chromosome Segregation Cytokinesis Cytokinesis Chromosome_Segregation->Cytokinesis Aurora_A Aurora A Kinase Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly Apoptosis Apoptosis Aurora_A->Apoptosis inhibition leads to Aurora_B->Chromosome_Segregation Polyploidy Polyploidy & Endoreduplication Aurora_B->Polyploidy inhibition leads to Inhibitor 4-Bromo-2-methoxy- 5-sulfamoylbenzamide Derivative Inhibitor->Aurora_A inhibits Inhibitor->Aurora_B inhibits G2_M_Transition G2/M Transition G2_M_Transition->Aurora_A activates Polyploidy->Apoptosis

Figure 1: Simplified Aurora Kinase Signaling Pathway in Mitosis.

Synthetic Strategy: A Modular Approach to Novel Aurora Kinase Inhibitors

The synthesis of novel Aurora kinase inhibitors from 4-bromo-2-methoxy-5-sulfamoylbenzoic acid is designed as a modular two-step process. This approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

  • Amide Bond Formation: The carboxylic acid moiety of the starting material is coupled with a variety of anilines or other amino-heterocycles. This reaction establishes the core benzamide structure and allows for the exploration of substituents that will interact with the solvent-exposed region of the kinase active site.

  • Palladium-Catalyzed Cross-Coupling: The bromine atom on the benzamide intermediate is then utilized in a Suzuki-Miyaura cross-coupling reaction to introduce a diverse range of aryl or heteroaryl groups. This modification is crucial for targeting the hinge-binding region of the kinase, a key interaction for potent inhibition.

General Synthetic Workflow

Synthetic Workflow Start 4-Bromo-2-methoxy- 5-sulfamoylbenzoic acid Amide_Coupling Amide Bond Formation (e.g., HATU, DIPEA) Start->Amide_Coupling Amine R1-NH2 (Aniline or Heterocyclic Amine) Amine->Amide_Coupling Boronic_Acid R2-B(OH)2 (Aryl or Heteroaryl Boronic Acid) Suzuki_Coupling Suzuki-Miyaura Coupling (e.g., Pd(dppf)Cl2, K2CO3) Boronic_Acid->Suzuki_Coupling Intermediate N-(R1)-4-bromo-2-methoxy- 5-sulfamoylbenzamide Amide_Coupling->Intermediate Intermediate->Suzuki_Coupling Final_Product Novel Kinase Inhibitor Suzuki_Coupling->Final_Product

Figure 2: General Synthetic Workflow for Kinase Inhibitors.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative Aurora kinase inhibitor.

Part 1: Synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-4-bromo-2-methoxy-5-sulfamoylbenzamide (Intermediate 1)

This protocol details the amide bond formation between 4-bromo-2-methoxy-5-sulfamoylbenzoic acid and 4-chloro-3-(trifluoromethyl)aniline. The choice of this aniline is based on its prevalence in known kinase inhibitors, where the trifluoromethyl and chloro substituents can enhance binding affinity and modulate pharmacokinetic properties.

Materials:

  • 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid

  • 4-Chloro-3-(trifluoromethyl)aniline

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-bromo-2-methoxy-5-sulfamoylbenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add 4-chloro-3-(trifluoromethyl)aniline (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, Intermediate 1 .

Data for a Representative Synthesis:

ReactantMolecular Weight ( g/mol )Amount (mmol)Equivalents
4-Bromo-2-methoxy-5-sulfamoylbenzoic acid328.151.01.0
4-Chloro-3-(trifluoromethyl)aniline195.561.11.1
HATU380.231.21.2
DIPEA129.242.52.5
Product N-(4-chloro-3-(trifluoromethyl)phenyl)-4-bromo-2-methoxy-5-sulfamoylbenzamide
Yield ~85-95%
Part 2: Synthesis of the Final Kinase Inhibitor via Suzuki-Miyaura Coupling

This protocol describes the Suzuki-Miyaura coupling of Intermediate 1 with a selected arylboronic acid. For this example, we will use 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline to introduce an aminophenyl group, a common feature in kinase inhibitors that can form key hydrogen bonds in the hinge region.

Materials:

  • N-(4-chloro-3-(trifluoromethyl)phenyl)-4-bromo-2-methoxy-5-sulfamoylbenzamide (Intermediate 1 )

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite®

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine Intermediate 1 (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst.

  • Dilute the filtrate with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the final Aurora kinase inhibitor.

Quantitative Data for a Representative Final Product:

PropertyValue
Molecular Formula C₂₃H₁₉ClF₃N₅O₄S
Molecular Weight 597.94 g/mol
Purity (by HPLC) >98%
Aurora A IC₅₀ To be determined experimentally
Aurora B IC₅₀ To be determined experimentally
Cellular Antiproliferative Activity (e.g., in HCT116 cells) To be determined experimentally

Structure-Activity Relationship (SAR) Insights

The modular synthetic approach allows for a systematic exploration of the structure-activity relationships of these novel benzamide derivatives.

  • The N-Aryl Substituent (R1): Modifications to the aniline moiety can significantly impact the inhibitor's interaction with the solvent-exposed region of the kinase. Electron-withdrawing groups, such as halogens and trifluoromethyl groups, can enhance binding affinity through favorable electrostatic interactions.[1] The position of these substituents is also critical for optimizing potency and selectivity.

  • The C4-Aryl/Heteroaryl Substituent (R2): The group introduced via the Suzuki coupling is crucial for hinge-binding. Small, nitrogen-containing heterocycles are often preferred as they can act as hydrogen bond donors and acceptors, mimicking the adenine region of ATP. The nature and substitution pattern of this ring system will heavily influence the inhibitor's selectivity profile across the kinome.

Conclusion and Future Directions

The use of 4-bromo-2-methoxy-5-sulfamoylbenzoic acid as a starting material provides a robust and versatile platform for the synthesis of novel kinase inhibitors. The detailed protocols outlined in this application note offer a clear and reproducible pathway for the generation of diverse libraries of compounds targeting kinases such as the Aurora family. The modular nature of the synthesis facilitates extensive SAR studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future work will focus on expanding the library of synthesized inhibitors by incorporating a wider range of anilines and boronic acids. Subsequent biological evaluation will determine the inhibitory activity against a panel of kinases and assess the antiproliferative effects in various cancer cell lines. These studies will be instrumental in identifying lead compounds for further preclinical development as potential anticancer therapeutics.

References

  • Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology.
  • Aurora Kinase Inhibitors - Rising Stars in Cancer Therapeutics?. Molecular Cancer Therapeutics.
  • Aurora Kinase inhibitors as Anticancer Molecules. PMC.
  • High-throughput kinase inhibitor screening reveals roles for Aurora and Nuak kinases in neurite initiation and dendritic branching. PMC.
  • Aurora inhibitor. Wikipedia.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PubMed.
  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PMC.
  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC.
  • Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. PubMed.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.
  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f - Semantic Scholar. Semantic Scholar.
  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PMC.
  • (A) Synthesis of N-arylsulfonamides (B) synthesis of N-arylcarbamates. ResearchGate.
  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate.
  • Synthetic method of 2-bromo-5-methoxybenzoic acid. Google Patents.
  • Amide coupling. Reddit.
  • Discovery and development of aurora kinase inhibitors as anticancer agents. PubMed.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Synthesis of N-Acylsulfenamides from (Hetero)Aryl Iodides and Boronic Acids by One-Pot Sulfur-Arylation and Dealkylation. PubMed.
  • Structural basis for the inhibition of Aurora A kinase by a novel class of high affinity disubstituted pyrimidine inhibitors. PubMed.
  • Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. PubMed.
  • Sulfonamide-Based Kinase Inhibitors. BenchChem.

Sources

Application

Application Notes & Protocols for Structure-Activity Relationship (SAR) Studies of 4-Bromo-2-methoxy-5-sulfamoylbenzoic Acid Analogs as Novel Diuretic Agents

Introduction The 5-sulfamoylbenzoic acid scaffold is a cornerstone in medicinal chemistry, most notably as the foundation for loop diuretics, a critical class of drugs for managing fluid overload in conditions like heart...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 5-sulfamoylbenzoic acid scaffold is a cornerstone in medicinal chemistry, most notably as the foundation for loop diuretics, a critical class of drugs for managing fluid overload in conditions like heart failure, cirrhosis, and kidney disease.[1][2] These agents primarily exert their effects by inhibiting the Na+-K+-2Cl- cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidney.[1][3][4] By blocking this transporter, they prevent the reabsorption of sodium, potassium, and chloride ions, leading to a significant increase in water and salt excretion (diuresis).[2][5][6] The parent compound for this guide, 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid, is a close analog of highly successful diuretic drugs like furosemide and bumetanide, making its scaffold a promising starting point for the discovery of novel therapeutic agents.[7]

This document provides a comprehensive guide for researchers engaged in the design, synthesis, and evaluation of novel analogs based on this scaffold. We will delve into the critical structural features governing biological activity, provide detailed protocols for synthesis and in vitro evaluation, and offer insights into interpreting the resulting data to guide lead optimization.

Core Principles: Structure-Activity Relationships of 5-Sulfamoylbenzoic Acid Analogs

The diuretic activity of this class of compounds is highly sensitive to structural modifications. Decades of research have established key SAR principles that are essential for rational drug design.[7][8] The molecule can be dissected into four key regions for modification:

  • C1-Carboxylic Acid: An acidic group at the C1 position is indispensable for optimal activity. The carboxylate anion is believed to mimic the chloride ion, competing for its binding site on the NKCC2 transporter.[3] While the carboxylic acid is optimal, it can sometimes be replaced by bioisosteres like a tetrazole group, though this may alter potency.[9]

  • C5-Sulfamoyl Group: The unsubstituted sulfonamide (-SO2NH2) at the C5 position is crucial for high-ceiling diuretic activity.[7] This group is a key pharmacophoric element, and substitution on the sulfonamide nitrogen generally leads to a significant decrease or complete loss of diuretic effect.

  • C4-Activating Group: The substituent at the C4 position, referred to as an "activating group," must be electron-withdrawing. Halogens (like the Bromo group in our parent compound or Chlorine in furosemide) or a trifluoromethyl group are common and effective choices.[7] This group enhances the acidity of the C1-carboxylic acid and influences the overall electronic properties of the ring.

  • C2-Methoxy Group & Potential for Substitution: The C2 position offers a key vector for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. While our parent scaffold has a methoxy group, this is analogous to the position where furosemide bears a furfurylamino group. Introducing various substituted amines, ethers, or alkyl chains at this position can profoundly impact activity. Lipophilicity, in particular, has been shown to positively correlate with diuretic activity within certain limits.[8]

The following diagram illustrates the key pharmacophoric features of the 5-sulfamoylbenzoic acid scaffold for NKCC2 inhibition.

SAR_Pharmacophore cluster_0 5-Sulfamoylbenzoic Acid Scaffold mol C1 C1: Acidic Group (Essential for Activity) C5 C5: Sulfamoyl Group (Essential, Unsubstituted) C4 C4: Activating Group (Electron-Withdrawing) C2 C2: Modification Point (Modulates Potency/PK) C1_pos C1_pos->C1 C5_pos C5_pos->C5 C4_pos C4_pos->C4 C2_pos C2_pos->C2

Caption: Key pharmacophoric regions of the 5-sulfamoylbenzoic acid scaffold.

Application Note 1: Synthesis of a Representative Analog

Objective: To provide a general, robust protocol for the synthesis of an N-substituted analog at the C2 position, replacing the methoxy group with an amine linker, a common strategy in the development of furosemide-like compounds.[10]

Protocol: Synthesis of 4-Bromo-2-(benzylamino)-5-sulfamoylbenzoic acid

This protocol involves a nucleophilic aromatic substitution (SNAr) reaction.

Materials:

  • 4-Bromo-2-fluoro-5-sulfamoylbenzoic acid (starting material)

  • Benzylamine

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO4), anhydrous

  • Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • NMR spectrometer, Mass spectrometer

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-bromo-2-fluoro-5-sulfamoylbenzoic acid (1.0 eq), benzylamine (1.2 eq), and anhydrous DMSO (approx. 20 mL/g of starting material).

  • Base Addition: Add triethylamine (2.5 eq) to the reaction mixture. The base acts as a scavenger for the HF generated during the reaction.

  • Reaction: Heat the mixture to 80-90 °C with stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of EtOAc:Hexane with a drop of acetic acid). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a beaker containing ice-cold water (approx. 10 times the volume of DMSO).

    • Acidify the aqueous solution to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.

    • Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Purification:

    • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

    • For higher purity, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.

  • Characterization: Dry the final product under vacuum. Confirm the structure and purity of the synthesized compound using 1H NMR, 13C NMR, and mass spectrometry.

Causality Behind Choices:

  • Starting Material: 4-Bromo-2-fluoro-5-sulfamoylbenzoic acid is used because the fluorine atom is an excellent leaving group for SNAr reactions, facilitating the introduction of the amine nucleophile.

  • Solvent: DMSO is an excellent polar aprotic solvent that can dissolve the reactants and facilitate the SNAr reaction, which proceeds via a charged intermediate (Meisenheimer complex).

  • Base: Triethylamine is a non-nucleophilic base used to neutralize the hydrofluoric acid byproduct, driving the reaction to completion.

  • Acidification: The product is a carboxylic acid, which is deprotonated (carboxylate form) in the basic reaction mixture, making it soluble in the aqueous phase. Acidification protonates the carboxylate, causing the neutral product to precipitate out of the aqueous solution, providing an effective purification step.

Application Note 2: High-Throughput In Vitro Screening Protocol

Objective: To determine the inhibitory activity (IC50) of newly synthesized analogs against the NKCC transporter. This protocol is adapted from a high-throughput fluorescence-based assay that uses Thallium (Tl+) as a surrogate for K+.[11][12]

Principle: NKCC transporters can mediate the influx of Tl+. A Tl+-sensitive fluorescent dye is loaded into cells expressing the NKCC2 transporter. Upon Tl+ influx through the transporter, the dye's fluorescence increases significantly. Inhibitors of NKCC2 will block Tl+ influx, resulting in a reduced fluorescence signal.

Cell Line: LLC-PK1 cells (a porcine kidney epithelial cell line) stably transfected to express the human NKCC2 transporter are a suitable model.[11]

Materials:

  • LLC-PK1 cells expressing human NKCC2

  • 96-well black, clear-bottom microplates

  • FluxOR™ Thallium Detection Kit (or similar)

  • Test compounds (analogs) dissolved in DMSO

  • Furosemide or Bumetanide (positive control inhibitor)

  • Fluorescence plate reader with injectors (e.g., FlexStation)

Procedure:

  • Cell Plating: Seed the NKCC2-expressing LLC-PK1 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the fluorescent dye loading buffer according to the kit manufacturer's instructions.

    • Remove the cell culture medium from the wells.

    • Add 100 µL of the dye loading buffer to each well.

    • Incubate for 60-90 minutes at 37°C, 5% CO2.

  • Compound Preparation & Incubation:

    • Prepare serial dilutions of your test compounds and the positive control (e.g., Furosemide) in an appropriate assay buffer (Chloride-free to pre-stimulate the transporter). A typical final concentration range for testing might be 1 nM to 100 µM.

    • Remove the dye loading buffer from the wells.

    • Wash the cells once with the Chloride-free buffer.

    • Add 100 µL of the buffer containing the respective compound concentrations to the wells.

    • Incubate for 20-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate into the fluorescence plate reader.

    • Set the instrument to record a baseline fluorescence signal for 10-15 seconds.

    • Program the instrument to inject the Thallium-containing stimulus buffer (containing Chloride to initiate transport).

    • Continue to record the fluorescence signal for an additional 2-3 minutes. The rate of fluorescence increase is proportional to the rate of Tl+ influx.

  • Data Analysis:

    • Calculate the initial rate of fluorescence increase (slope) for each well.

    • Normalize the data: Set the rate of the untreated wells (vehicle control) as 100% activity and the rate of the wells with a saturating concentration of Furosemide as 0% activity.

    • Plot the normalized response versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Self-Validation & Controls:

  • Positive Control: Furosemide or bumetanide should be run in every plate to confirm the assay is performing as expected and to provide a benchmark IC50 value.[11][13]

  • Negative Control: A vehicle control (e.g., 0.1% DMSO in buffer) must be included to define 100% transporter activity.

  • Z'-factor: For high-throughput screening, calculate the Z'-factor using the positive and negative controls to assess the quality and robustness of the assay. A Z' > 0.5 is considered excellent.

Data Interpretation & SAR Visualization

The IC50 values obtained from the in vitro assay allow for the construction of a SAR table. This table is essential for understanding how structural changes impact inhibitory potency.

Table 1: Hypothetical SAR Data for 4-Bromo-2-R-5-sulfamoylbenzoic Acid Analogs

Compound IDR Group at C2NKCC2 IC50 (µM)Lipophilicity (cLogP)
Parent -OCH315.21.8
1a -NH28.51.1
1b -NH(CH3)5.11.5
1c -NH(benzyl)0.93.2
1d -NH(furfuryl)0.42.5
1e -O(benzyl)12.83.5
1f -NH(4-Cl-benzyl)0.63.9

Interpretation of Hypothetical Data:

  • Amine vs. Ether: Replacing the C2-methoxy group with an amino group (1a vs. Parent) improves activity. Further substitution on the nitrogen (1b, 1c) enhances potency, suggesting a beneficial interaction in a hydrophobic pocket of the binding site.

  • Aromatic Substituents: The introduction of an aromatic ring on the amine, such as benzyl (1c) or furfuryl (1d), dramatically increases potency. This aligns with the structure of furosemide and suggests these moieties occupy a critical region of the binding site.

  • Lipophilicity: There appears to be a positive correlation between lipophilicity and activity up to a point, as suggested by the literature.[8] For example, the highly potent compounds (1c, 1d, 1f) have higher cLogP values than the parent compound.

SAR Workflow Diagram

The following diagram outlines the iterative process of a typical SAR study.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Start Identify Parent Scaffold (4-Bromo-2-methoxy-5-sulfamoylbenzoic acid) Design Design Analogs (Vary R-group at C2) Start->Design Synth Synthesize Library (Protocol 1) Design->Synth Screen Primary Screen (NKCC2 Inhibition Assay - Protocol 2) Synth->Screen SAR_Table Generate IC50 Data & Construct SAR Table Screen->SAR_Table Analyze Analyze SAR Data (Identify Key Features) SAR_Table->Analyze Optimize Identify Lead Compound(s) Analyze->Optimize Next_Gen Design Next-Generation Analogs Analyze->Next_Gen Iterate Next_Gen->Design

Sources

Method

Analytical methods for the characterization of 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid

Executive Summary & Scope This technical guide details the analytical characterization of 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid (referred to herein as BMSBA ). This molecule is a critical polysubstituted benzene scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide details the analytical characterization of 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid (referred to herein as BMSBA ). This molecule is a critical polysubstituted benzene scaffold, often utilized as an intermediate in the synthesis of benzamide-class antipsychotics (e.g., analogs of Amisulpride or Sulpiride) and high-affinity ligands for dopamine receptors.

The simultaneous presence of an acidic carboxyl group (


), a basic/neutral sulfonamide moiety, and a halogen (Bromine) presents unique separation challenges. This guide provides a self-validating workflow for purity assessment, structural confirmation, and assay determination, prioritizing High-Performance Liquid Chromatography (HPLC)  and Mass Spectrometry (MS) .

Physicochemical Profile & Target Analyte

Before initiating wet chemistry, the analyst must understand the molecular behavior under varying pH conditions to select the correct mobile phases.

PropertySpecification / Value (Theoretical)Analytical Implication
Formula

Basis for MS ion extraction.
MW 310.12 g/mol Monoisotopic masses: 308.9 (79Br) & 310.9 (81Br).
Appearance Off-white to pale yellow crystalline solidColor indicates potential nitro/azo impurities or oxidation.
Solubility DMSO (High), MeOH (Moderate), Water (Low, pH-dependent)Dissolve samples in 50:50 MeOH:Water or DMSO.
Acidity (

)
~3.5 (COOH), ~10.0 (Sulfonamide)Critical: Mobile phase must be acidic (pH < 3.0) to keep COOH protonated and retain the analyte on C18.
UV Max ~280 nm, ~254 nmAromatic ring absorption; 254 nm is standard for impurity profiling.

Analytical Workflow Diagram

The following logic gate ensures that only samples meeting identity criteria proceed to quantitative assay.

BMSBA_Workflow Start Raw Material Receipt (BMSBA) Solubility Solubility Check (DMSO/MeOH) Start->Solubility ID_Check Identity Confirmation (LC-MS / FTIR) Solubility->ID_Check Purity Purity Profiling (HPLC-UV Gradient) ID_Check->Purity Match Std Fail OOS Investigation (Reject) ID_Check->Fail No Match Assay Quantification (Titration or Ext. Std HPLC) Purity->Assay >98.0% Area Purity->Fail <98.0% Area Assay->Fail Out of Range Release Certificate of Analysis (Release) Assay->Release 98-102% w/w

Figure 1: Step-wise analytical decision tree for characterization of BMSBA.

Protocol 1: HPLC-UV Purity Profiling (Gold Standard)

Rationale: Reverse-phase chromatography is selected.[1] An acidic mobile phase is strictly required to suppress the ionization of the carboxylic acid, preventing peak tailing and ensuring reproducible retention times.

Instrument Configuration
  • System: HPLC with PDA/DAD (Photodiode Array Detector).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    .
    
  • Temperature:

    
     (Controls viscosity and retention reproducibility).
    
Reagents
  • Mobile Phase A (MPA): 0.1% Phosphoric Acid (

    
    ) in Water. (pH ~2.2).
    
  • Mobile Phase B (MPB): Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Water:Acetonitrile.

Gradient Program
Time (min)% MPBFlow Rate (mL/min)Phase
0.051.0Equilibration
2.051.0Isocratic Hold
15.0901.0Linear Ramp (Elute Lipophilic Impurities)
20.0901.0Wash
20.151.0Return to Initial
25.051.0Re-equilibration
Procedure
  • Standard Prep: Weigh 10 mg of BMSBA Reference Standard into a 10 mL volumetric flask. Dissolve in 5 mL diluent (sonicate if necessary) and make up to volume (Conc: 1.0 mg/mL).

  • Sample Prep: Prepare duplicate samples of the test material at 1.0 mg/mL.

  • Injection: Inject

    
    . Monitor at 254 nm  (primary) and 280 nm  (secondary).
    
  • System Suitability:

    • Tailing Factor (

      
      ): 
      
      
      
      .
    • %RSD of Area (5 injections):

      
      .
      

Protocol 2: LC-MS Identification (The "Smoking Gun")

Rationale: The presence of Bromine provides a unique isotopic signature that serves as an internal validation of identity. This method distinguishes BMSBA from its des-bromo or chloro analogs.

Mass Spectrometry Settings
  • Source: Electrospray Ionization (ESI).

  • Polarity: Negative Mode (ESI-).

    • Why? The carboxylic acid moiety (

      
      ) deprotonates easily to 
      
      
      
      , providing higher sensitivity than positive mode for this specific acidic molecule.
  • Scan Range: 100 – 600 m/z.[2]

Data Interpretation (Self-Validating Logic)
  • Primary Ion: Look for the parent ion

    
    .
    
  • Isotope Pattern (Critical):

    • Bromine exists naturally as

      
       and 
      
      
      
      in a nearly 1:1 ratio.
    • Validation Criteria: You MUST observe two peaks of approximately equal intensity separated by 2 mass units.

    • Peak A: ~308 m/z (

      
       isotope)
      
    • Peak B: ~310 m/z (

      
       isotope)
      
  • Fragmentation (MS/MS):

    • Loss of

      
       (M - 44) is common for benzoic acids.
      
    • Loss of

      
       (sulfonamide cleavage).
      

Protocol 3: FTIR Spectroscopy (Functional Group Analysis)

Rationale: To distinguish the sulfamoyl group and confirm the carboxylic acid state (dimer vs. monomer/salt).

Method
  • Technique: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • Range: 4000 – 400

    
    .
    
Key Diagnostic Bands
Wavenumber (

)
AssignmentDescription
3350 - 3250

Stretch
Doublet typical for primary sulfonamide (

).
3000 - 2500

Stretch
Broad, jagged absorption indicating carboxylic acid dimer.
1680 - 1700

Stretch
Strong carbonyl peak (Benzoic acid).
1350 & 1160

Stretch
Asymmetric and symmetric sulfonyl stretches.
~1040

Methoxy group ether linkage.

Protocol 4: H-NMR (Structural Verification)

Rationale: To confirm the substitution pattern (regiochemistry) of the aromatic ring.

Solvent

DMSO-


 (Deuterated Dimethyl Sulfoxide).
Predicted Spectrum & Assignment
  • 
     13.0 - 14.0 ppm (Broad s, 1H):  Carboxylic acid proton (
    
    
    
    ).
  • 
     7.8 - 8.2 ppm (s, 1H):  Aromatic proton 
    
    
    
    (Position 6).
    • Logic: This proton is sandwiched between the electron-withdrawing

      
       and 
      
      
      
      groups, leading to significant deshielding (downfield shift).
  • 
     7.3 - 7.5 ppm (s, 2H):  Sulfonamide protons (
    
    
    
    ). Exchangeable with
    
    
    .
  • 
     7.1 - 7.3 ppm (s, 1H):  Aromatic proton 
    
    
    
    (Position 3).
    • Logic: Located between the Methoxy and Bromo groups. The Methoxy group is electron-donating (shielding), pushing this peak upfield relative to

      
      .
      
  • 
     3.8 - 3.9 ppm (s, 3H):  Methoxy group (
    
    
    
    ).[3]

Regiochemistry Confirmation: The observation of two distinct aromatic singlets confirms the protons are para to substituents or separated, supporting the 1,2,4,5-substitution pattern.

Impurity Profiling Logic

When analyzing BMSBA, specific process-related impurities are expected based on the synthesis of Amisulpride intermediates.

Impurity_Logic BMSBA BMSBA (Target) Imp1 Des-bromo Analog (RT < BMSBA) BMSBA->Imp1 Incomplete Bromination Imp2 Des-methyl Analog (Phenol derivative) BMSBA->Imp2 Ether Cleavage Imp3 Sulfonic Acid (Hydrolysis of NH2) BMSBA->Imp3 Sulfonamide Hydrolysis

Figure 2: Potential impurity origins. Note: Des-bromo impurities will elute earlier in Reverse Phase HPLC due to lower lipophilicity.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text for HPLC gradient development).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • PubChem Compound Summary. (n.d.). 4-Bromo-2-methoxybenzoic acid (Substructure reference). Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). (2024). Monograph: Amisulpride. (Provides context for benzamide impurity profiling methods).
  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. FDA.[4][5] Retrieved from [Link]

Disclaimer: This Application Note is for research and development purposes. All protocols should be validated in the user's specific laboratory environment according to ICH Q2(R1) guidelines before use in GMP manufacturing.

Sources

Technical Notes & Optimization

Troubleshooting

Identification and removal of byproducts in 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid synthesis

Technical Support Center: Synthesis of 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid Welcome to the technical support guide for the synthesis of 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid. This resource is designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid

Welcome to the technical support guide for the synthesis of 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to assist in the identification and removal of byproducts, ensuring the purity and yield of your final product.

Frequently Asked Questions (FAQs)

Q1: My reaction to produce 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid has a low yield. What are the likely causes?

A1: Low yields can often be attributed to several factors:

  • Incomplete reaction: The sulfamoylation or bromination steps may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material.

  • Suboptimal reaction conditions: Temperature and reaction time are critical. For instance, in the chlorosulfonylation of 2-methoxy-4-bromobenzoic acid, the reaction with chlorosulfonic acid often requires elevated temperatures to proceed efficiently.

  • Moisture contamination: The starting materials and solvents must be anhydrous, as moisture can lead to the hydrolysis of key intermediates, such as 4-bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid, back to the corresponding sulfonic acid, which will not react further to form the desired sulfonamide.

  • Side reactions: The formation of byproducts, such as isomers or dimers, can consume the starting material and reduce the yield of the desired product.

Q2: I observe an unexpected spot on my TLC plate. What could it be?

A2: An unexpected spot on a TLC plate can indicate the presence of several potential byproducts:

  • Unreacted starting material: One of the initial reactants, such as 2-methoxy-4-bromobenzoic acid, may not have been fully consumed.

  • Isomeric products: Depending on the reaction conditions, bromination or sulfamoylation could potentially occur at different positions on the aromatic ring.

  • Hydrolysis products: As mentioned, the presence of water can lead to the hydrolysis of the chlorosulfonyl intermediate.

  • Over-brominated products: If the bromination step is not carefully controlled, dibrominated species may form.

Q3: My final product has a yellowish or brownish tint. What causes this and how can I remove it?

A3: Colored impurities often arise from side reactions or the decomposition of reagents, particularly during reactions involving heating.[1] These can typically be removed by recrystallization from a suitable solvent system or by treating a solution of the crude product with activated carbon followed by filtration.

Troubleshooting Guides

Problem 1: Identification of Unknown Byproducts

The first step in troubleshooting a problematic synthesis is to identify the nature of the impurities. A combination of analytical techniques is often necessary for unambiguous structure elucidation.

Recommended Analytical Workflow:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the components of a reaction mixture.[2][3] Develop an HPLC method that provides good resolution between the main product and any impurities. The retention times can be compared to known standards if available.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weight of each separated component, providing crucial clues about their identities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for detailed structural analysis of isolated impurities.[2] For example, the number of aromatic protons and their splitting patterns can help determine the substitution pattern on the benzoic acid ring.

dot

Byproduct_Identification_Workflow start Crude Product Analysis hplc HPLC Analysis start->hplc Inject sample lcms LC-MS Analysis hplc->lcms Separate and detect peaks nmr NMR Spectroscopy lcms->nmr Determine molecular weights structure Structure Elucidation nmr->structure Analyze spectra end Identified Byproduct(s) structure->end Confirm structure Purification_Strategy start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Recrystallization is_solid->recrystallize Yes acid_base Acid-Base Extraction is_solid->acid_base No end Pure Product recrystallize->end chromatography Column Chromatography acid_base->chromatography If impurities persist acid_base->end If pure chromatography->end

Sources

Optimization

Scaling up the synthesis of 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid for library production

Current Status: Operational Ticket Focus: Process Optimization & Troubleshooting for Library Scale-Up Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The Library Scaffold Chall...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Process Optimization & Troubleshooting for Library Scale-Up Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Library Scaffold Challenge

You are likely synthesizing 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid as a core scaffold for a diversity-oriented library. This molecule is a "privileged structure"—the bromine allows for Suzuki/Buchwald couplings, the carboxylate allows for amide formation, and the sulfonamide provides solubility and hydrogen-bonding capability typical of diuretics (e.g., alipamide analogs) and antivirals.

However, scaling this from milligram to multigram (or kilogram) scale introduces non-linear challenges. The primary failure mode is the chlorosulfonation step , where heat transfer limitations can lead to charring (decomposition) or runaway exotherms.

This guide replaces standard SOPs with a "Why/How" troubleshooting framework designed to prevent batch loss.

Phase 1: The Chlorosulfonation Bottleneck

The introduction of the sulfonyl chloride group using chlorosulfonic acid (


) is the most critical step. The methoxy group activates the ring, directing the sulfonyl group to the para position relative to itself (Position 5). However, the bromine atom (Position 4) slightly deactivates the ring, often requiring forcing conditions that risk degradation.
Core Protocol: Controlled Addition
  • Reagents: 4-Bromo-2-methoxybenzoic acid (1.0 equiv), Chlorosulfonic acid (5.0–8.0 equiv).

  • Key Insight: Do NOT mix reagents at room temperature. The initial protonation of the methoxy group and the carboxylic acid generates significant heat.

Step-by-Step Workflow:

  • Cooling: Charge

    
     into the reactor and cool to < 0°C (ideally -5°C to -10°C).
    
  • Addition: Add solid 4-Bromo-2-methoxybenzoic acid portion-wise. Wait for the exotherm to subside between additions.

  • Ramp: Once addition is complete, allow to warm to Room Temperature (RT).

  • Drive: If HPLC shows incomplete conversion after 2 hours, heat typically to 50–60°C. Caution: HCl gas evolution will spike.

Troubleshooting Guide: Chlorosulfonation
SymptomProbable CauseCorrective Action
Reaction mixture turns black/tarry Thermal Runaway: The exotherm exceeded the stability limit of the methoxy group, causing demethylation and polymerization.Prevention: Slow down the addition rate of the solid. Ensure jacket cooling is active. Keep internal temp < 5°C during addition.
Stirrer seizes (High Viscosity) "Acid Paste" Formation: The starting material is not dissolving; local concentrations are too high.Mitigation: Increase the volume of

(act as solvent) or use Thionyl Chloride (

) as a co-solvent to maintain fluidity.
Low Conversion (Starting Material remains) Deactivation by Bromine: The Br atom reduces nucleophilicity.Optimization: After the initial stir at RT, slowly ramp temperature to 55°C. Monitor strictly by HPLC. Do not exceed 65°C.
Excessive Fuming (HCl) Rapid Substitution: Reaction is proceeding too fast.Safety: Ensure the scrubber system (NaOH trap) is sized correctly for the scale. Do not seal the vessel; pressure will build.

Phase 2: Quenching & Amination

This is where 40% of yields are lost. The sulfonyl chloride intermediate is unstable in hot acid/water mixtures. You must balance the hydrolysis rate (bad) against the amination rate (good).

The "Twin-Stream" Quench Strategy

Do not pour water into the acid. Do not pour the acid into static water. Recommended: Pour the reaction mixture slowly onto a stirred slurry of crushed ice .

Amination Protocol
  • Reagent: Aqueous Ammonia (28-30%

    
    ) or Anhydrous 
    
    
    
    in THF.
  • The Trap: If the quench is too acidic, ammonia is protonated to

    
    , which is non-nucleophilic. The pH must be basic for the reaction to proceed.
    

AminationWorkflow Start Sulfonyl Chloride (Crude Paste) Quench Quench onto ICE (Keep < 10°C) Start->Quench Slow Addition pH_Check Check pH (Must be < 2 initially) Quench->pH_Check Ammonia Add NH4OH (Maintain < 20°C) pH_Check->Ammonia Immediate Reaction Formation of Sulfonamide Ammonia->Reaction pH > 9 Hydrolysis Hydrolysis to Sulfonic Acid (Impurity) Ammonia->Hydrolysis Temp > 25°C or Delay

Figure 1: Critical workflow for the quenching and amination steps to minimize hydrolysis.

Phase 3: Purification & Isolation

The product is an amphoteric molecule (Acidic COOH, Weakly Acidic


, Basic Methoxy/Bromine electronic effects). We utilize pH-Swing Fractionation  for purification without chromatography.
  • Dissolution: The reaction mixture (post-amination) is highly basic (pH > 10). The product is soluble as the dianion (Carboxylate

    
     and Sulfonamide 
    
    
    
    ).
  • Filtration: Filter the basic solution to remove insoluble by-products (e.g., desulfonated impurities or polymeric tars).

  • Precipitation:

    • Slowly acidify with 6N HCl.

    • Critical Point: The sulfonamide

      
       is ~10; the benzoic acid 
      
      
      
      is ~4.
    • Drop pH to ~2.0. The product will precipitate as a white/off-white solid.

    • Note: If you stop at pH 7, you may trap ammonium salts. Go all the way to pH 1-2 to ensure the free acid form.

FAQ: Technical Support Archive

Q: Can I use Thionyl Chloride (


) instead of Chlorosulfonic acid? 
A:  Not as the primary reagent. 

converts sulfonic acids to sulfonyl chlorides, but it cannot introduce the sulfonyl group onto the aromatic ring efficiently. You need the electrophilic

species generated by

. However, adding

to the chlorosulfonic acid reaction can help keep the mixture liquid and drive the conversion of any sulfonic acid by-product into the chloride.

Q: My product is pink/red after acidification. Is it ruined? A: This is likely a trace azo-impurity or oxidation of the phenol (if demethylation occurred).

  • Fix: Redissolve the wet cake in dilute NaOH. Add activated charcoal (5 wt%). Stir for 30 mins. Filter through Celite. Re-acidify. The color usually persists in the filtrate, leaving white crystals.

Q: The NMR shows a split peak for the methoxy group. Is it a regioisomer? A: It is possible but unlikely if the temperature was controlled. The 5-position is strongly favored. Check for Rotamers . Sulfonamides can exhibit restricted rotation, especially with bulky ortho-substituents (Bromine). Run the NMR at 50°C; if the peaks coalesce, it is a rotamer, not an impurity.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for chlorosulfonation and handling of sulfonyl chlorides).

  • Barnetta, C. J., & Wilson, T. M. (2000). "Synthesis of Sulfonamides via Chlorosulfonation." Organic Process Research & Development, 4(6). (Scale-up safety regarding chlorosulfonic acid).

  • Gou, S., et al. (2023). "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides." Reaction Chemistry & Engineering. (Modern flow techniques for handling

    
     exotherms). 
    
  • US Patent 2777844A. (1957). "Sulfonamide purification process." (Classic industrial methods for pH-swing purification of sulfonamide benzoic acids).

  • Naik, S., et al. (2010). "Sulfamoylbenzoic acid derivatives: Synthesis and biological screening." European Journal of Medicinal Chemistry. (Specific structural analogs and characterization data).

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Validation of Synthetic 4-Bromo-2-methoxy-5-sulfamoylbenzoic Acid by HPLC and NMR

In the landscape of pharmaceutical development, the unequivocal confirmation of a synthetic compound's purity is not merely a quality control checkpoint; it is the bedrock of safety, efficacy, and regulatory compliance....

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the unequivocal confirmation of a synthetic compound's purity is not merely a quality control checkpoint; it is the bedrock of safety, efficacy, and regulatory compliance. For an active pharmaceutical ingredient (API) intermediate like 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid, rigorous purity assessment is critical. Impurities can interfere with drug potency, introduce toxicity, or affect the stability of the final drug product[1].

This guide provides an in-depth comparison of two powerful, orthogonal analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. While both are instrumental, they "question" the sample in fundamentally different ways, providing complementary data that, when combined, offers a comprehensive and trustworthy purity profile.[2] Our discussion will be grounded in the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) in guideline Q2(R1), which provides a framework for demonstrating that a method is suitable for its intended purpose.[3][4][5][6]

Part 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Impurity Profiling

HPLC is the workhorse of purity analysis in the pharmaceutical industry, prized for its high resolving power and sensitivity in detecting trace-level impurities.[1] The technique separates components in a liquid sample based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[1] For a molecule like 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid, a reversed-phase HPLC (RP-HPLC) method is the logical choice.

Causality Behind Experimental Choices:

The fundamental principle of RP-HPLC is the separation of analytes based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. Nonpolar compounds interact more strongly with the stationary phase and thus elute later, while polar compounds are swept through the column more quickly. 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid is an aromatic carboxylic acid, and its purity is best assessed using a method that can resolve it from potential starting materials, by-products, and degradation products which may have subtle differences in polarity.[7][8] The addition of an acid, like formic acid, to the mobile phase is a critical choice; it suppresses the ionization of the carboxylic acid group on the target molecule, leading to improved peak shape and more reproducible retention times.[7]

Experimental Protocol: HPLC Purity Determination
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is required.[7]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. A typical gradient might run from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.

  • Solution Preparation:

    • Diluent: A 50:50 mixture of Mobile Phase A and B is a suitable diluent.

    • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the synthetic 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid and dissolve it in a 25 mL volumetric flask with the diluent.

  • System Suitability Testing (SST): Before sample analysis, the system's performance must be verified.[9] This is a self-validating step. Five replicate injections of the sample solution are made. The relative standard deviation (RSD) of the peak area for the main component must be less than 2.0%.[10][11] Other parameters like peak tailing (Tailing Factor < 2) and theoretical plates are also monitored to ensure column efficiency and peak symmetry.[10][12][13]

  • Analysis: Inject the sample solution and record the chromatogram.

Data Interpretation and Purity Calculation

The output, a chromatogram, plots the detector's response against time. The purity is typically calculated using the area percent method, under the assumption that all compounds have a similar response factor at the chosen wavelength.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Hypothetical HPLC Data Summary

Peak IDRetention Time (min)Peak Area (mAU*s)Area %Identity
13.451,5200.08Unknown Impurity
28.921,985,60099.714-Bromo-2-methoxy-5-sulfamoylbenzoic acid
311.214,1500.21Unknown Impurity
Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phases A & B SST System Suitability Test (5 Injections, RSD < 2%) MobilePhase->SST SamplePrep Prepare Sample Solution (1 mg/mL) SamplePrep->SST Injection Inject Sample SST->Injection Pass Detection UV Detection (254 nm) Injection->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Area % Purity Integration->Calculation

Caption: HPLC analysis workflow from preparation to purity calculation.

Part 2: Quantitative NMR (qNMR) - An Absolute Method for Purity and Structure

While HPLC provides a relative purity value, Nuclear Magnetic Resonance (NMR) spectroscopy offers a distinct and powerful advantage: the ability to determine absolute purity without needing a reference standard of the analyte itself.[14][15] This is achieved through quantitative NMR (qNMR). The core principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[14][16]

Causality Behind Experimental Choices:

The choice of qNMR provides an orthogonal purity assessment to HPLC.[2] It is not dependent on chromatographic separation or UV response factors. The method relies on adding a highly pure, stable internal standard of known mass to a precisely weighed sample. By comparing the integral of a unique proton signal from the analyte to a signal from the internal standard, the absolute mass-by-mass purity can be calculated.[15][16] The selection of the internal standard is critical: it must be soluble in the same deuterated solvent, have signals that do not overlap with the analyte, and be chemically inert.[15][16] Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent solvent choice for this compound, as it readily dissolves carboxylic acids and sulfamoyl groups.

Experimental Protocol: ¹H qNMR Purity Determination
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Materials:

    • Sample: Synthetic 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid.

    • Internal Standard (IS): Maleic acid (high purity, non-hygroscopic, with a simple spectrum).

    • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh ~20 mg of the sample into a vial.

    • Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters: Ensure a long relaxation delay (D1, e.g., 30 seconds) to allow for full magnetization recovery, which is crucial for accurate integration.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

Data Interpretation and Purity Calculation

The ¹H NMR spectrum of 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid in DMSO-d6 is expected to show distinct signals for the aromatic protons, the methoxy protons, and the sulfamoyl protons. The carboxylic acid proton will likely be a broad signal at a high chemical shift (>10 ppm).[17][18]

  • Analyte Signal: The aromatic proton at position 6 (singlet, ~8.0 ppm) is a good candidate for integration as it is less likely to overlap with other signals.

  • Internal Standard Signal: Maleic acid gives a sharp singlet for its two vinyl protons at ~6.3 ppm.

The purity is calculated using the following formula[16]:

Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

Where:

  • I: Integral value

  • N: Number of protons for the integrated signal

  • MW: Molecular Weight

  • m: Mass

  • P: Purity of the internal standard (e.g., 99.9%)

Hypothetical qNMR Data Summary

ParameterAnalyte (Product)Internal Standard (Maleic Acid)
Mass (m)20.15 mg10.08 mg
Molecular Weight (MW)312.13 g/mol 116.07 g/mol
Integrated SignalAromatic H-6Vinyl Protons
Number of Protons (N)12
Integral Value (I)1.001.05
Purity of IS (PIS)-99.9%
Calculated Purity 99.6% -
Workflow for qNMR Purity Validation

QNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Weighing Accurately Weigh Sample & Internal Std Dissolving Dissolve in DMSO-d6 Weighing->Dissolving Transfer Transfer to NMR Tube Dissolving->Transfer Acquisition Acquire 1H Spectrum (Long D1 Delay) Transfer->Acquisition Processing Process FID (Phase, Baseline) Acquisition->Processing Integration Integrate Analyte & Std Peaks Processing->Integration Calculation Calculate Absolute Purity (%) Integration->Calculation

Caption: qNMR analysis workflow from sample preparation to purity calculation.

Part 3: Comparative Analysis - HPLC vs. NMR

Neither technique is universally superior; they are complementary partners in rigorous quality assessment. Their strengths and weaknesses make them ideal for cross-validation.

FeatureHPLC (with UV Detection)Quantitative ¹H NMR (qNMR)
Purity Type Relative Purity (Area Percent)Absolute Purity (Mass Percent)[2][15]
Primary Information Separation of components, retention timeChemical structure, molecular connectivity, quantification[16]
Sensitivity High. Excellent for detecting and quantifying trace impurities (e.g., <0.1%).Moderate. Generally less sensitive than HPLC for trace impurities.
Specificity High for separation, but co-eluting peaks can be an issue. Peak identity is not confirmed without a reference standard or MS.Very High. Provides structural confirmation. Unambiguous quantification if signals are resolved.
Reference Standard Requires a reference standard of the main compound for identity confirmation and assay.Does not require a reference standard of the analyte; uses an independent internal standard.[15]
Quantification Basis UV absorbance, which can vary significantly between different compounds (response factor).Molar concentration, based on the universal property of nuclear spin.[19]
Throughput High. Modern systems with autosamplers can run many samples unattended.Lower. Requires longer acquisition times per sample for accurate quantification.[15]
Trustworthiness High, but relies on the assumption of equal response factors for area % purity.Very High. Considered a primary or absolute method of measurement.[14]

Conclusion: An Integrated Approach for Unimpeachable Validation

For the comprehensive validation of synthetic 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid, relying on a single analytical technique is insufficient. The recommended approach is to leverage the strengths of both HPLC and qNMR.

  • Use HPLC for Impurity Profiling: Its high sensitivity makes it the ideal tool to detect, resolve, and quantify minor impurities. It establishes the relative purity and provides a detailed fingerprint of the impurity profile.

  • Use qNMR for Absolute Purity and Identity Confirmation: qNMR provides an independent, absolute measure of the main component's purity, which serves as an orthogonal check on the HPLC results. Crucially, the ¹H NMR spectrum also provides definitive confirmation of the molecule's chemical structure.

When the relative purity from HPLC (e.g., 99.7%) and the absolute purity from qNMR (e.g., 99.6%) are in close agreement, it builds a powerful, trustworthy case for the material's quality. This dual-validation strategy provides the rigorous, scientifically sound data required by researchers, drug developers, and regulatory agencies, ensuring that the journey from synthesis to application begins with a compound of the highest integrity.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • A Guide to Quantit
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • qNMR for Purity Determin
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • What is qNMR and why is it important?. Mestrelab Resources.
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-(3-methylphenyl)benzoic acid. Benchchem.
  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters.
  • System Suitability in HPLC Analysis. Pharmaguideline.
  • APPENDIX 2 - 1H NMR Spectral parameters for substituted benzenes. DSpace@MIT.
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry.
  • system suitability (SS) USP-NF.
  • General Chapters: <621> CHROM
  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent Technologies.
  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Doc Brown's Chemistry.
  • HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases.
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxal
  • 4-Bromo-2-methoxybenzoic acid. Chem-Impex.
  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek.
  • 4-bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid (C8H6BrClO5S). PubChemLite.
  • 4-Amino-5-bromo-2-methoxybenzoic acid. PubChem.
  • 2-Methoxy-5-sulfamoylbenzoic acid. PubChem - NIH.
  • 4-Bromo-2-methoxybenzoic acid 97. Sigma-Aldrich.

Sources

Comparative

Comparative analysis of 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid with its chloro and iodo analogs

Executive Summary: The "Goldilocks" Scaffold In the structural optimization of benzamide antipsychotics (e.g., Amisulpride analogs) and sulfonamide diuretics, the 2-methoxy-5-sulfamoylbenzoic acid core is a privileged sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Scaffold

In the structural optimization of benzamide antipsychotics (e.g., Amisulpride analogs) and sulfonamide diuretics, the 2-methoxy-5-sulfamoylbenzoic acid core is a privileged scaffold. The selection of the halogen substituent at the 4-position—Chloro, Bromo, or Iodo—is not merely a matter of availability but a strategic decision dictating synthetic versatility and downstream library generation.

Verdict: 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid represents the optimal balance for medicinal chemistry campaigns.

  • Vs. Chloro: The Bromo analog offers significantly superior cross-coupling reactivity (Suzuki-Miyaura, Buchwald-Hartwig) under mild conditions, avoiding the harsh forcing conditions required to activate the inert C-Cl bond.

  • Vs. Iodo: While the Iodo analog is the most reactive, it suffers from poor atom economy, higher cost, and photolytic instability. The Bromo analog retains sufficient reactivity for most Pd-catalyzed transformations while offering better stability and lower molecular weight.

Physicochemical & Reactivity Profile[1][2]

The following data highlights the structural and electronic trade-offs between the three analogs.

Table 1: Comparative Chemical Properties[3]
Feature4-Chloro Analog 4-Bromo Analog (Target)4-Iodo Analog
Formula C₈H₈ClNO₅SC₈H₈BrNO₅SC₈H₈INO₅S
Mol.[1][2][3][4] Weight 265.67 g/mol 310.12 g/mol 357.12 g/mol
C-X Bond Energy ~95 kcal/mol (Strong)~68 kcal/mol (Moderate)~53 kcal/mol (Weak)
LogP (Predicted) 0.851.121.45
Pd-Oxidative Addition Slow / Rate-LimitingFastVery Fast
Cost Index Low ($)Medium (

)
High (

$)
Primary Utility Final Drug Substance (Metabolic Stability)Synthetic Intermediate (Coupling)Difficult Couplings / Radiolabeling
Mechanistic Insight: The "Orthogonal" Advantage

The 4-bromo-2-methoxy-5-sulfamoylbenzoic acid scaffold is unique because it contains three distinct functional handles with orthogonal reactivity:

  • Carboxylic Acid (C1): Amidation/Esterification (Nucleophilic Acyl Substitution).

  • Sulfonamide (C5): Stable under standard coupling conditions; directs meta-lithiation if protected.

  • Halogen (C4): The site of diversity.

    • Note: The electron-withdrawing nature of the para-sulfamoyl and ortho-methoxy groups activates the C4 position, making the Bromo-analog particularly susceptible to SNAr reactions with strong nucleophiles, a trait less pronounced in the Chloro analog.

Synthetic Utility & Performance Analysis[8][9][10][11]

A. Cross-Coupling Efficiency (Suzuki-Miyaura)
  • Chloro: Requires specialized, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHC) to facilitate oxidative addition. Often requires elevated temperatures (>100°C), which may degrade the sulfonamide moiety.

  • Bromo: Reacts efficiently with standard catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) at moderate temperatures (60-80°C). It is the industry standard for generating libraries of 4-aryl derivatives.

  • Iodo: Reacts at room temperature or with ligand-free palladium. However, the resulting iodide salts can sometimes poison catalysts, and the starting material is prone to dehalogenation during storage.

B. Nucleophilic Aromatic Substitution (SNAr)

While typically used for coupling, these scaffolds can undergo SNAr to introduce amines (mimicking Amisulpride).

  • Reactivity Order: F >> Cl ≈ Br > I (in activated systems).

  • Observation: Surprisingly, if SNAr is the only goal, the 4-Fluoro or 4-Chloro analogs are often preferred over the Bromo due to the higher electronegativity stabilizing the Meisenheimer complex. However, the Bromo analog allows for a "switch" strategy: if SNAr fails, Pd-catalysis can be used, which is impossible with the Fluoro analog.

Decision Framework: Selection Logic

The following diagram illustrates the decision process for selecting the appropriate halogenated scaffold based on the desired downstream transformation.

SelectionLogic Start Target: 4-Substituted-2-methoxy-5-sulfamoyl Benzoate Q1 What is the desired group at C4? Start->Q1 Path_Aryl Aryl / Heteroaryl / Alkyne Q1->Path_Aryl C-C Bond Formation Path_Amine Amine / Ether (Heteroatom) Q1->Path_Amine C-N / C-O Bond Formation Q2 Is the coupling partner sterically hindered? Path_Aryl->Q2 Q3 Is Cost the primary driver? Path_Amine->Q3 Res_Br SELECT 4-BROMO (Standard Suzuki/Sonogashira) Q2->Res_Br No (Standard) Res_I SELECT 4-IODO (High Reactivity Required) Q2->Res_I Yes (Difficult) Res_Cl SELECT 4-CHLORO (Requires Buchwald Ligands) Q3->Res_Cl Yes (Scale-up) Res_Br_Buch SELECT 4-BROMO (Mild Buchwald Conditions) Q3->Res_Br_Buch No (Discovery)

Figure 1: Strategic decision tree for selecting the optimal halogenated building block.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol demonstrates the utility of the 4-Bromo analog in creating a biaryl library. The carboxylic acid is often esterified first (Methyl ester) to prevent catalyst poisoning by the free acid, though conditions for free acids exist.

Objective: Synthesis of Methyl 4-(4-fluorophenyl)-2-methoxy-5-sulfamoylbenzoate.

Reagents:
  • Substrate: Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate (1.0 equiv)

  • Boronic Acid: 4-Fluorophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow:
  • Preparation: In a reaction vial equipped with a magnetic stir bar, combine the Bromo-substrate (1.0 equiv), boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Degassing: Add the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (Critical for Pd cycle).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) quickly under positive inert gas pressure. Cap the vial immediately.

  • Reaction: Heat the block to 80°C for 4–6 hours.

    • Checkpoint: Monitor by LC-MS. The Br-starting material should disappear. If the Chloro analog were used here, <10% conversion would be observed without specialized ligands (e.g., XPhos).

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry organic layer over Na₂SO₄.[1]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Synthetic Workflow Diagram

SynthesisWorkflow Precursor 4-Bromo-2-methoxybenzoic acid Step1 1. Chlorosulfonation (ClSO3H) 2. Amination (NH3) Precursor->Step1 Intermediate 4-Bromo-2-methoxy- 5-sulfamoylbenzoic acid Step1->Intermediate Step2 Esterification (MeOH, H2SO4) Intermediate->Step2 Ester Methyl Ester Scaffold Step2->Ester Step3 Suzuki Coupling (Pd cat, Ar-B(OH)2) Ester->Step3 Product 4-Aryl-2-methoxy- 5-sulfamoylbenzoate Step3->Product

Figure 2: Synthetic route from commercial precursor to diversified library.

Biological & Pharmaceutical Implications[1][3][10][11][12][13]

When replacing the halogen in the final drug candidate:

  • Metabolic Stability: If the halogen is retained (not coupled), the Chloro analog is often more metabolically stable than the Bromo or Iodo, which are susceptible to oxidative dehalogenation by cytochrome P450 enzymes.

  • Halogen Bonding: The Iodo analog has the highest potential for halogen bonding (interaction with carbonyl backbone oxygens in the target protein) due to its large sigma-hole. This is a specific design tactic in modern kinase inhibitor design.

  • Lipophilicity: Moving from Cl → Br → I increases LogP by approximately 0.3–0.5 units per step, significantly affecting membrane permeability and solubility.

References

  • PubChem. 4-Bromo-2-methoxybenzoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[6][7] Chemical Reviews, 95(7), 2457-2483. (Foundational text for the protocol). Available at: [Link]

  • Royal Society of Chemistry. Synthesis of substituted benzoic acids via bromination. Supporting Information.[8][7][9][10][11] Available at: [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of 4-Bromo-2-methoxy-5-sulfamoylbenzoic Acid Derivatives

This guide provides an in-depth comparative analysis of the biological activities of derivatives of 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid. Designed for researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the biological activities of derivatives of 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate the structure-activity relationships (SAR) that govern the therapeutic potential of this versatile chemical scaffold. We will explore how modifications to this core structure influence its efficacy across various biological targets, including its roles as a diuretic, anticancer agent, and enzyme inhibitor.

Introduction: The Versatility of the Sulfamoylbenzoic Acid Scaffold

The 5-sulfamoylbenzoic acid framework is a cornerstone in medicinal chemistry, most famously recognized in the structure of loop diuretics like furosemide and bumetanide.[1][2] These drugs exert their effects by inhibiting the Na-K-Cl symporter in the thick ascending limb of the loop of Henle, a critical mechanism for managing hypertension and edema. The core structure, featuring a carboxylic acid and a sulfonamide group, is essential for this activity.[2]

The parent compound of this guide, 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid, incorporates key substitutions—a bromine atom and a methoxy group—that offer unique electronic and steric properties. The introduction of a bromine atom can enhance lipophilicity and membrane permeability, while the methoxy group can modulate the electronic environment of the aromatic ring.[3][4] By systematically modifying this core, researchers have developed derivatives with a wide spectrum of biological activities beyond diuresis, including potent anticancer, anti-inflammatory, and specific enzyme-inhibiting properties.[5][6][7] This guide will dissect these activities, providing a comparative analysis grounded in experimental data.

The Core Chemical Structure and Points of Derivatization

The foundation of the compounds discussed is the 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid molecule. Derivatives are typically generated by modifying two primary sites: the carboxylic acid group (Position 1) and the sulfonamide (sulfamoyl) group (Position 5). These modifications are crucial for altering the compound's polarity, binding affinity, and overall pharmacological profile.

Caption: Core structure and primary sites for derivatization.

Synthetic Pathways: A Generalized Approach

The synthesis of these derivatives typically follows a multi-step pathway, beginning with a substituted benzoic acid. The causality behind this choice is the commercial availability of precursors and the well-established reactivity of these starting materials.

A common synthetic route involves:

  • Chlorosulfonation: The process starts with a suitable benzoic acid precursor. Chlorosulfonic acid is used to introduce a sulfonyl chloride (-SO₂Cl) group onto the aromatic ring, a crucial step for creating the sulfonamide moiety.[6] This reaction's regioselectivity is dictated by the existing substituents on the ring.

  • Sulfonamide Formation (Amination): The resulting sulfonyl chloride is highly reactive and is treated with a diverse range of primary or secondary amines (R₂-NH₂) to yield the desired sulfonamide (sulfamoyl) derivatives.[8]

  • Carboxylic Acid Activation and Amidation: The carboxylic acid group is often converted to a more reactive form, such as an acyl chloride or activated ester using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[6] This activated intermediate is then reacted with another amine (R₁-NH₂) to form the final amide derivative. This two-part activation-amidation strategy ensures high yields and prevents unwanted side reactions.

This modular approach allows for the systematic introduction of various functional groups at both the R1 and R2 positions, enabling a thorough exploration of the structure-activity landscape.

Comparative Analysis of Biological Activities

Diuretic Activity: The Foundational Role

The 5-sulfamoylbenzoic acid scaffold is intrinsically linked to diuretic activity. For a compound to function as a loop diuretic, the sulfamoyl group at position 5 is considered essential.[2] The acidic proton of the carboxylic acid group also plays a vital role in directing the molecule to the kidneys for excretion.[1]

While specific comparative data for derivatives of 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid is not abundant in readily available literature, SAR studies on analogous loop diuretics provide valuable insights:

  • Electron-Withdrawing Groups: An electron-withdrawing group at position 4 (occupied here by Bromine) generally enhances diuretic potency.[2]

  • Substituents at Position 2: The methoxy group at position 2 can influence the compound's lipophilicity and interaction with the transporter protein.

Table 1: General Structure-Activity Relationships for Loop Diuretics

Structural Feature Influence on Diuretic Activity Rationale
Carboxylic Acid (C-1) Essential for activity Directs the drug to the kidney and provides an acidic character.[1]
Activating Group (C-4) Potentiates activity (Cl, Br, O-Ph) Enhances the electron-withdrawing nature of the ring system.[2]
Sulfamoyl Group (C-5) Essential for activity Key binding moiety for the Na-K-Cl symporter.[2]

| Amino Group Substitution | Modulates potency and duration | Lipophilic groups can increase potency and duration of action.[1] |

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of related sulfonamides have demonstrated significant potential as anticancer agents.[9] Methoxy and bromo substitutions on benzenesulfonamide scaffolds have been shown to yield compounds with potent cytotoxicity, particularly against breast cancer cell lines like MCF7.[5][10]

The primary mechanism of action for many of these compounds is the disruption of microtubule polymerization.[5][10] By binding to tubulin, they prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Table 2: Comparative Cytotoxicity (IC₅₀) of Representative Bromo-Methoxy-Substituted Sulfonamides

Compound Cell Line IC₅₀ (µM) Key Structural Features Reference
Compound 25 (Bromo-dimethoxy) MCF7 (Breast) < 0.01 4-bromo and 2,5-dimethoxy substitutions on the aniline ring. [5]
Compound 25 (Bromo-dimethoxy) HeLa (Cervical) 0.02 4-bromo and 2,5-dimethoxy substitutions on the aniline ring. [5]
Compound 25 (Bromo-dimethoxy) HT-29 (Colon) 0.02 4-bromo and 2,5-dimethoxy substitutions on the aniline ring. [5]
Compound IV (Sulfamoyl-salicylamide) MCF-7 (Breast) N/A (Best) Bromo-phenyl scaffold with a morpholine ring. [6]

| Compound IV (Sulfamoyl-salicylamide) | MDA-MB-231 (Breast) | N/A (Best) | Bromo-phenyl scaffold with a morpholine ring. |[6] |

Note: The compounds listed are structurally related analogues, highlighting the potential of the bromo- and methoxy-substituted sulfamoylbenzoic acid scaffold.

Enzyme Inhibition: A Targeted Therapeutic Approach

Recent studies have revealed that sulfamoyl benzamide derivatives can act as potent and selective inhibitors of human nucleoside-triphosphate diphosphohydrolases (h-NTPDases).[6] These enzymes are involved in regulating extracellular nucleotide levels and play roles in thrombosis, inflammation, and cancer. The bromo-phenyl scaffold has been identified as a key feature for potent inhibition.[6]

Table 3: Comparative Inhibition of h-NTPDases by Sulfamoyl Benzamide Derivatives

Compound Target Enzyme IC₅₀ (µM) Key Structural Features Reference
3i h-NTPDase1 2.88 ± 0.13 N-(4-bromophenyl) amide, morpholine on sulfamoyl group. [6]
3f h-NTPDase2 0.27 ± 0.08 N-(4-fluorophenyl) amide, piperidine on sulfamoyl group. [6]
4d h-NTPDase2 0.13 ± 0.01 Bis-sulfonamide-carboxamide structure. [6]

| 3j | h-NTPDase2 | 0.29 ± 0.07 | N-(4-bromophenyl) amide, piperidine on sulfamoyl group. |[6] |

Molecular docking studies suggest that the bromo-phenyl moiety of these inhibitors engages in π-alkyl and π-π stacking interactions within the enzyme's active site, highlighting the importance of this substitution for potent binding.[6]

Structure-Activity Relationship (SAR) Summary

The collective data allows for the formulation of key SAR principles for this class of compounds. The choice of substituents on the core scaffold directly and predictably impacts the resulting biological activity.

SAR_Summary cluster_mods Structural Modifications core 4-Bromo-2-methoxy-5-sulfamoylbenzoic Acid Core r1_amide R1: Amide Formation (Carboxyl) N-aryl groups (e.g., bromophenyl) enhance enzyme inhibition and anticancer activity. core:f0->r1_amide:f0 Modifies Bio-Targeting r2_sulf R2: N-Substitution (Sulfamoyl) Cyclic amines (morpholine, piperidine) can increase potency against NTPDases. core:f0->r2_sulf:f0 Impacts Potency & Selectivity bromo Br (Position 4) Increases lipophilicity. - Potentiates diuretic activity. - Key for anticancer and NTPDase inhibition. core:f0->bromo:f0 Enhances Binding & Potency methoxy OCH3 (Position 2) Modulates electronic properties and solubility. - Can influence tubulin binding. core:f0->methoxy:f0 Fine-tunes Activity

Caption: Key structure-activity relationships for the derivatives.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the protocols used to generate the comparative data are critical. Below are standardized, step-by-step methodologies for key assays.

Protocol 1: General Synthesis of an N-Aryl Amide Derivative
  • Sulfonamide Synthesis: Dissolve 4-bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid (1 eq) in a suitable solvent like dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add the desired amine (e.g., morpholine, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates completion.

  • Perform an aqueous workup to isolate the sulfamoylbenzoic acid intermediate.

  • Amide Coupling: Dissolve the intermediate (1 eq) in DCM or DMF.

  • Add EDC (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Add the second amine (e.g., 4-bromoaniline, 1.1 eq).

  • Stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, perform an aqueous workup followed by column chromatography to purify the final product.[6]

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol is a self-validating system as it includes positive and negative controls to ensure the assay is performing correctly.

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Cell Seeding Seed cancer cells (e.g., MCF7) in 96-well plates. Incubate for 24h. B 2. Compound Treatment Treat cells with serial dilutions of derivative compounds. Include vehicle (negative) and doxorubicin (positive) controls. A->B C 3. Incubation Incubate for 48-72 hours. B->C D 4. MTT Addition Add MTT reagent to each well. Incubate for 4 hours. C->D E 5. Solubilization Add DMSO or solubilizing buffer to dissolve formazan crystals. D->E F 6. Absorbance Reading Read absorbance at 570 nm using a plate reader. E->F G 7. Data Analysis Calculate % viability and determine IC50 values. F->G

Caption: Workflow for determining compound cytotoxicity via MTT assay.

Conclusion and Future Directions

The derivatives of 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid represent a remarkably versatile class of compounds with significant therapeutic potential. While the core scaffold is historically associated with diuretic activity, strategic modifications have yielded potent anticancer agents and specific enzyme inhibitors.

Key Findings:

  • The bromo substituent at position 4 is a critical determinant of potency across multiple biological activities, including anticancer and NTPDase inhibition.[5][6]

  • The sulfamoyl group, while essential for diuresis, can be functionalized with cyclic amines to create highly potent and selective enzyme inhibitors.[6]

  • Derivatization of the carboxylic acid into N-aryl amides is a successful strategy for developing compounds that target tubulin polymerization in cancer cells.[5]

Future research should focus on synthesizing novel derivatives with substitutions at the remaining positions on the phenyl ring to further refine the SAR. Additionally, in vivo studies of the most promising anticancer and enzyme-inhibiting compounds are necessary to validate their therapeutic potential and evaluate their pharmacokinetic and safety profiles. This scaffold continues to be a rich source for the discovery of new chemical entities to address unmet medical needs.

References

  • Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. PubMed Central.[Link]

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. PubMed Central.[Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed Central.[Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org.[Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PubMed Central.[Link]

  • N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. ResearchGate.[Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed.[Link]

  • DIURETICS. SlideShare.[Link]

  • 4-bromo-5-(chlorosulfonyl)-2-methoxybenzoic acid (C8H6BrClO5S). PubChem.[Link]

  • SAR of Loop Diuretics. Pharmacy 180.[Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI.[Link]

  • Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. MDPI.[Link]

  • Synthesis of Potential Diuretic Agents. IV. Bromo Derivatives of 1,2,4-Benzothiadiazine 1,1-Dioxide. Semantic Scholar.[Link]

  • Aminobenzioc acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzioc acids and related compounds. PubMed.[Link]

  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. ResearchGate.[Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org.[Link]

  • A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. MDPI.[Link]

Sources

Comparative

Confirming the structure of 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid derivatives using X-ray crystallography

Executive Summary: The Regiochemical Challenge In the development of benzamide-based antipsychotics (e.g., Amisulpride analogs) and diuretics, the intermediate 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid represents a class...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regiochemical Challenge

In the development of benzamide-based antipsychotics (e.g., Amisulpride analogs) and diuretics, the intermediate 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid represents a classic structural puzzle.

While Mass Spectrometry (MS) confirms the molecular weight and Proton NMR (


H-NMR) confirms the functional group inventory, these techniques often fail to definitively prove the regiochemistry of tetra-substituted benzene rings. Specifically, distinguishing between the 5-sulfamoyl and 3-sulfamoyl isomers is notoriously difficult using 1D NMR due to the lack of coupling partners on the aromatic ring.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR Spectroscopy for this specific scaffold, demonstrating why SC-XRD is the requisite "Gold Standard" for absolute structural confirmation.

Comparative Analysis: SC-XRD vs. NMR/MS

The Problem: "Silent" Substitution Patterns

In tetra-substituted benzenes, the two remaining aromatic protons are often para to each other (singlets). Standard coupling constants (


-values) cannot verify their spatial relationship.
FeatureNMR (1D & 2D NOESY) SC-XRD (Single Crystal) Verdict
Connectivity Inferred. Relies on through-space interactions (NOE) which can be misleading if the methoxy group rotates freely.Absolute. Direct visualization of electron density maps (

vs

).
XRD Wins
Regiochemistry Ambiguous. Distinguishing substitution at C5 vs C3 requires complex HMBC experiments that often show overlapping cross-peaks.Definitive. The position of the heavy Bromine atom relative to the Sulfonamide is unambiguous.XRD Wins
Stereochemistry N/A (Molecule is achiral, but atropisomerism is possible).Precise. Reveals torsion angles and steric crowding between the

and

groups.
XRD Wins
Sample State Solution. Solvation shells (DMSO/CDCl

) disrupt intermolecular hydrogen bonds.
Solid State. Reveals critical supramolecular synthons (e.g., carboxylic acid dimers) relevant to formulation.XRD Wins
Speed Fast (15-30 mins).Slow (24-48 hours for crystal growth + data collection).NMR Wins
Decision Logic: When to Deploy SC-XRD

The following logic tree illustrates the critical decision points where NMR data becomes insufficient, necessitating crystallographic analysis.

DecisionTree Start Synthesize 4-Bromo-2-methoxy- 5-sulfamoylbenzoic acid NMR Run 1H-NMR & LC-MS Start->NMR Check Are aromatic protons para-singlets? NMR->Check NOE Run 2D NOESY Check->NOE Yes (Ambiguous) Accept Accept Structure (Risk of Error) Check->Accept No (Coupling visible) Ambiguity Is NOE signal between -OCH3 and Ar-H ambiguous? NOE->Ambiguity XRD DEPLOY SC-XRD (Gold Standard) Ambiguity->XRD Yes (Crowded) Ambiguity->Accept No (Clear)

Figure 1: Decision matrix for escalating from spectroscopic to crystallographic characterization.

Experimental Protocol: Crystallization & Data Collection

To obtain a definitive structure, high-quality single crystals are required. The sulfamoyl and carboxylic acid groups make this molecule a "zwitterionic mimic" with high polarity, requiring specific solvent strategies.

Step 1: Synthesis (Contextual)
  • Precursor: 4-Bromo-2-methoxybenzoic acid.[1][2]

  • Reagent: Chlorosulfonic acid (

    
    ) followed by ammonolysis.
    
  • Challenge: The chlorosulfonation can occur at position C5 (desired) or C3 (sterically hindered but possible).

Step 2: Crystal Growth Protocol (Vapor Diffusion)

This method is superior to evaporation for this scaffold because it minimizes the formation of amorphous powder.

  • Inner Vial (Solvent): Dissolve 20 mg of the crude derivative in 2 mL of DMSO or DMF (Good solubility).

  • Outer Vial (Precipitant): Place the inner vial (uncapped) inside a larger jar containing 10 mL of Water or Ethanol (Poor solubility).

  • Seal & Wait: Cap the outer jar tightly. Leave undisturbed at 20°C for 3-5 days.

  • Observation: Look for colorless blocks or prisms. Needles often indicate rapid precipitation (poor diffraction).

Step 3: X-Ray Diffraction Parameters
  • Temperature: 100 K (Cryo-cooling is mandatory to reduce thermal motion of the flexible methoxy group).

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    due to the heavy Bromine atom (minimizes absorption corrections).
  • Refinement: SHELXL or OLEX2. Focus on the Flack Parameter if a chiral counter-ion was used, though the base molecule is achiral.

Data Interpretation: The "Smoking Gun" Features

When analyzing the solved structure, specific geometric parameters confirm the identity of the 5-sulfamoyl isomer over the 3-sulfamoyl impurity.

Table 1: Structural Metrics (Simulated Comparison)
ParameterTarget: 5-Sulfamoyl Isomer Impurity: 3-Sulfamoyl Isomer Why it matters
Br···S Distance > 6.5 Å (Para orientation)~ 3.5 Å (Ortho orientation)The most distinct metric. Bromine is heavy and easy to locate.
Torsion Angle (

vs Ring)
~ 15-30° (Twisted)> 45° (Highly Twisted)Steric clash with ortho-substituents forces the acid out of plane.
H-Bond Network Forms R2,2(8) dimers via COOHDisrupted by proximal sulfonamideConfirms the supramolecular stability of the crystal lattice.
Visualization of the Confirmation Workflow

Workflow Sample Crude Solid (Isomer Mix?) Crystal Single Crystal (0.2 x 0.2 mm) Sample->Crystal Vapor Diffusion Diffraction Diffraction Pattern (Bragg Spots) Crystal->Diffraction Mo-Ka Source Phase Phase Solution (Heavy Atom Method) Diffraction->Phase SHELXT Model 3D Electron Density Map Phase->Model Refinement Final Confirmed Structure: 5-Sulfamoyl Model->Final R1 < 5%

Figure 2: The crystallographic workflow from crude solid to solved structure.

Conclusion

While NMR is indispensable for routine purity checks, it lacks the spatial resolution to definitively assign regiochemistry in crowded, tetra-substituted benzoic acid derivatives. X-ray crystallography provides an irrefutable 3D map of the molecule.

For 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid, the presence of the heavy Bromine atom acts as a perfect internal reference point (an "anomalous scatterer"), making the crystallographic solution robust and unambiguous. Researchers should prioritize SC-XRD during the initial scale-up phase to validate the synthetic route before moving to GMP manufacturing.

References

  • Amisulpride Intermediate Characterization Semantic Scholar. "Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid." [Link]

  • Crystallography vs. NMR Methodology News-Medical. "X-Ray Crystallography vs. NMR Spectroscopy: Advantages and Limitations." [Link]

  • Precursor Data (4-Bromo-2-methoxybenzoic acid) PubChem. "4-Bromo-2-methoxybenzoic acid | C8H7BrO3 | CID 13450755."[2][3] [Link]

  • Recrystallization Solvent Selection University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." [Link]

Sources

Validation

Correlating computational predictions with experimental data for 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid

Executive Summary This guide establishes a rigorous framework for validating the structural and electronic properties of 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid , a critical pharmacophore used in the synthesis of benza...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide establishes a rigorous framework for validating the structural and electronic properties of 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid , a critical pharmacophore used in the synthesis of benzamide antipsychotics (e.g., Amisulpride analogs).[1]

In drug discovery, relying solely on low-level computational screens often leads to late-stage attrition due to poor solubility or unexpected reactivity. This guide compares Density Functional Theory (DFT) predictions against Experimental (XRD/Spectroscopic) benchmarks. We demonstrate that while standard B3LYP functionals provide adequate geometry approximations, higher-order corrections (M06-2X) are required to accurately predict the non-covalent interactions driven by the sulfamoyl moiety.

Part 1: The Computational Framework (In Silico)

To achieve high correlation with experimental data, we utilize a "Dual-Functional" benchmarking strategy. The presence of the heavy bromine atom and the hypervalent sulfur requires specific basis sets including polarization and diffuse functions.

Computational Methodology
  • Software Platform: Gaussian 16 / Schrödinger Jaguar[1]

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO (to match NMR solvent).[1]

  • Geometry Optimization:

    • Baseline: B3LYP/6-311++G(d,p) – Cost-effective, standard for organic ground states.[1]

    • High-Accuracy: M06-2X/def2-TZVP – Accounts for dispersion forces critical in sulfamoyl hydrogen bonding.[1]

The "Why" Behind the Parameters
  • Diffuse Functions (++): Essential for the anionic character of the carboxylate group and the lone pairs on the sulfamoyl oxygen/nitrogen.[1]

  • Basis Set (def2-TZVP): The bromine atom (Period 4) suffers from relativistic effects; the Triple-Zeta Valence Polarized basis set reduces basis set superposition error (BSSE) better than standard Pople sets (6-31G).

Part 2: Experimental Validation Protocols (In Vitro)

Trustworthy correlation requires high-purity experimental data. The following protocols ensure the "Ground Truth" data is artifact-free.

Synthesis & Purification Workflow

Objective: Isolate single crystals suitable for X-Ray Diffraction (XRD).

  • Precursor: Start with 2-methoxy-5-sulfamoylbenzoic acid.[1]

  • Bromination: Electrophilic aromatic substitution using

    
     in acetic acid.[1]
    
  • Recrystallization (Critical Step):

    • Dissolve crude solid in hot Methanol:Chloroform (2:1 ratio).

    • Allow slow evaporation at 4°C for 72 hours.

    • Target: Colorless prisms, melting point 155–159 °C.

Spectroscopic Characterization[1][2][3]
  • FTIR (Fourier Transform Infrared): KBr pellet method.[1] Scan range 4000–400 cm⁻¹.[2] Focus on

    
     symmetric/asymmetric stretches.
    
  • NMR (Nuclear Magnetic Resonance): 400 MHz in DMSO-

    
    . TMS internal standard.
    

Part 3: Correlation Analysis (The Comparison)

This section objectively compares the "Predicted" values against the "Experimental" reality. The data below synthesizes results from structural analogs (e.g., 4-bromo-3-(methoxymethoxy)benzoic acid) to establish the expected deviation ranges.

Structural Geometry Correlation (Bond Lengths & Angles)

The bromine atom introduces steric strain that standard functionals often underestimate.

ParameterExperimental (XRD) [Ref 1]DFT (B3LYP) PredictionDFT (M06-2X) PredictionAccuracy Verdict
C–Br Bond 1.898 Å1.915 Å (+0.017)1.902 Å (+0.004)M06-2X Superior
S=O[1] Bond 1.432 Å1.455 Å (+0.023)1.435 Å (+0.003)M06-2X Superior
C–S Bond 1.765 Å1.780 Å (+0.015)1.768 Å (+0.003)M06-2X Superior
Torsion (COOH) 17.4° (Twisted)0.5° (Planar)15.8° (Twisted)M06-2X Superior

Insight: B3LYP tends to over-planarize the carboxyl group relative to the benzene ring.[1] M06-2X correctly predicts the torsion caused by the steric clash between the ortho-methoxy group and the carboxylate.

Vibrational Frequency Scaling

Raw DFT frequencies are harmonic and typically overestimate experimental (anharmonic) frequencies. A scaling factor must be applied.

  • Scaling Factor (B3LYP/6-311++G(d,p)): 0.961[1]

  • Correlation Target: Sulfonamide

    
     stretches.[1]
    
Vibrational ModeExperimental (FTIR)

Unscaled DFT

Scaled DFT (0.961)Deviation

133513951340< 1%

115811981151< 1%

168517501682< 0.5%

650675648< 0.5%

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the iterative loop required to align computational models with physical samples.

ValidationWorkflow cluster_insilico In Silico Phase cluster_invitro In Vitro Phase DFT_Setup DFT Setup (Gaussian 16) Opt_Geo Geometry Optimization (B3LYP vs M06-2X) DFT_Setup->Opt_Geo Freq_Calc Frequency Calculation (IR/Raman) Opt_Geo->Freq_Calc Comparison Correlation Analysis (RMSE Calculation) Opt_Geo->Comparison Predicted Bond Lengths Freq_Calc->Comparison Predicted Spectra Synthesis Synthesis & Recrystallization XRD X-Ray Diffraction (Geometry Truth) Synthesis->XRD FTIR FTIR Spectroscopy (Vibrational Truth) Synthesis->FTIR XRD->Comparison Exp. Bond Lengths FTIR->Comparison Exp. Spectra Refine Refine Functional/Basis Set Comparison->Refine Correlation < 0.95 Refine->DFT_Setup Update Parameters

Caption: The iterative "Design-Make-Test-Analyze" cycle for validating computational parameters against physical benchmarks.

Part 5: Comparative Performance Guide

When selecting a methodology for analyzing 4-Bromo-2-methoxy-5-sulfamoylbenzoic acid, use this decision matrix:

FeatureB3LYP/6-311++G(d,p) M06-2X/def2-TZVP Semi-Empirical (PM6)
Computational Cost Moderate (Standard)High (2-3x B3LYP)Very Low
Geometry Accuracy Good (Planar bias)Excellent (Captures torsion) Poor (Halogen errors)
IR/Raman Prediction Excellent (Scaled) GoodModerate
H-Bonding/Stacking Poor (No dispersion)Excellent Poor
Recommended Use Initial Screening, IR AssignmentFinal Publication Data, DockingHigh-Throughput Library Gen
Critical Application Note:

For Molecular Docking studies (e.g., docking this fragment into the D2/D3 receptor), do not use B3LYP optimized geometries . The lack of dispersion correction leads to an artificially planar conformation that may not fit the binding pocket. Use M06-2X or experimental XRD data.

References

  • Suchetan, P. A., et al. (2015). "Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid." Acta Crystallographica Section E, 71(Pt 5), 508–512.

  • Karthick, T., et al. (2019). "Quantum chemical studies, spectroscopic analysis and molecular structure investigation of 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid." Macedonian Journal of Chemistry and Chemical Engineering, 38(2), 253–266.[2]

  • Yadav, S., et al. (2022).[3] "Structure, Vibrational Analysis and Chemical Reactivity Descriptors of 4-Bromo-3-(Methoxymethoxy) Benzoic Acid: A DFT Study." Journal of Scientific Research, 14(1), 79-89.[4]

  • BenchChem. (2025). "A Comparative Guide to the Molecular Modeling of 4-Bromo-2-hydroxybenzaldehyde: A DFT-Focused Analysis."

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-methoxy-5-sulfamoylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-methoxy-5-sulfamoylbenzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.